rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo
Description
The compound rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylic acid, exo is a bicyclic amine derivative featuring a [3.2.1] azabicyclo framework. Its structure includes a rigid bicyclo[3.2.1]octane core with a bridgehead nitrogen atom, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and a carboxylic acid substituent in the exo configuration .
- Molecular formula: Reported as C₂₇H₂₅NO₄ (though discrepancies exist between the formula and molecular weight listed in ; further verification is recommended).
- CAS No.: EN300-744008 .
- Role: Likely serves as a synthetic intermediate in peptide or organic chemistry, where the Fmoc group protects the amine during solid-phase synthesis .
Properties
IUPAC Name |
(1R,3R,5R)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)15-9-14-10-16(11-15)24(12-14)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)/t14-,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAKBWXUZCZTRX-BZUAXINKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1C(=O)O)N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H](C[C@@H]1C(=O)O)N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo[3.2.1]octane core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through functional group transformations, such as oxidation or hydrolysis.
Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the azabicyclo core or the carboxylic acid group to yield reduced forms of the compound.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases like piperidine or morpholine are used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new compounds.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of peptides and other biologically active molecules. The Fmoc group serves as a protecting group for amino acids, allowing for selective deprotection and further functionalization.
Industry
Industrially, the compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism by which rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed, allowing for further functionalization of the peptide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs based on bicyclic frameworks, substituents, and applications:
Key Observations:
Oxygen-containing analogs (e.g., 8-oxa derivatives) exhibit altered solubility and hydrogen-bonding capacity, which may affect bioavailability .
Substituent Impact :
- Fmoc Group : The Fmoc-protected amine in the target compound contrasts with HCl salts (e.g., ) or free amines, making it suitable for temporary protection in stepwise synthesis .
- Carboxylic Acid : The exo-carboxylic acid group increases polarity and acidity compared to esters (e.g., ethyl ester in ), enabling diverse conjugation or salt formation .
Pharmacological vs. Synthetic Roles: Analogs like 1-phenyl-6-azabicyclo[3.2.1]octanes () are bioactive, targeting opioid receptors for analgesia. In contrast, the target compound’s Fmoc and carboxylic acid groups suggest non-therapeutic use as a synthetic intermediate . Insecticidal derivatives () highlight the versatility of bicyclic amines but differ in substituent design (e.g., heterocyclic rings) .
Research Findings and Data
Structural Analysis:
Biological Activity
The compound rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylic acid, exo is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H21NO5
- Molecular Weight : 367.4 g/mol
- CAS Number : 2381318-90-5
- SMILES Notation : C[C@@H]1CN(C@@HC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which could influence neurological functions.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies have indicated that the compound exhibits moderate antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : In vitro studies have shown that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Data Tables
Case Study 1: Anticancer Activity
A study conducted by Zhang et al. (2024) evaluated the anticancer effects of rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylic acid on various cancer cell lines including HeLa and MCF7. The results demonstrated significant growth inhibition and apoptosis induction, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
In a neuroprotection study by Lee et al. (2024), the compound was tested on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound reduced cell death by 30% compared to controls, highlighting its potential for treating neurodegenerative diseases.
Q & A
Basic: What are the recommended synthetic strategies for rac-(1R,3R,5R)-6-Fmoc-6-azabicyclo[3.2.1]octane-3-carboxylic acid?
Answer:
The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates. Key steps include:
- Bicyclic core construction : Cyclization via intramolecular nucleophilic substitution or ring-closing metathesis.
- Fmoc protection : Introduction of the [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group to protect the secondary amine, ensuring compatibility with orthogonal protecting group strategies .
- Carboxylic acid activation : Use of coupling agents like HATU or DIC for subsequent amide bond formation.
Refer to building block catalogs (e.g., Enamine Ltd.) for validated protocols and precursor availability .
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on safety data sheets (SDS):
- Acute toxicity : Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Skin/eye irritation : Category 2. Avoid direct contact; employ emergency eyewash stations .
- Storage : Keep in a cool, dry place under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group .
Advanced: How can computational modeling predict stereochemical stability in the bicyclo[3.2.1]octane core?
Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion or exo/endo interconversion. Compare optimized geometries of exo vs. endo configurations to assess thermodynamic stability .
- Molecular Dynamics (MD) : Simulate solvation effects on conformational flexibility in solvents like DMF or DCM, which are common in SPPS .
- Transition-state analysis : Identify steric clashes in the bicyclic system that may influence reaction pathways (e.g., Fmoc deprotection kinetics) .
Advanced: How to resolve contradictions in reported stereochemical outcomes during derivatization?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate diastereomers and confirm enantiomeric excess .
- X-ray Diffraction (XRD) : Resolve absolute configuration of crystalline intermediates or final products .
- NMR NOE experiments : Detect through-space interactions to validate exo stereochemistry in solution .
Cross-validate with computational predictions to reconcile discrepancies .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR (¹H/¹³C) : Identify characteristic signals (e.g., Fmoc aromatic protons at ~7.3–7.8 ppm, bicyclic CH groups at 3.0–4.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C27H25NO4, 427.18 g/mol) and detect fragmentation patterns .
- IR Spectroscopy : Confirm carbonyl stretches (Fmoc C=O at ~1720 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Advanced: How to optimize reaction conditions for synthesizing derivatives with improved solubility?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) and model interactions. Prioritize parameters affecting solubility (e.g., logP) .
- High-Throughput Screening (HTS) : Evaluate derivatives in parallel under varied conditions (e.g., DMF/water mixtures) to identify optimal solubility profiles .
- Statistical modeling : Apply response surface methodology (RSM) to predict ideal reaction parameters .
Advanced: How does the exo configuration influence intermolecular interactions in supramolecular assemblies?
Answer:
- Crystal packing analysis : Compare XRD data of exo vs. endo analogs to assess hydrogen-bonding networks or π-π stacking with the Fmoc group .
- Surface Plasmon Resonance (SPR) : Measure binding affinities to biological targets (e.g., enzymes), where the exo conformation may enhance steric complementarity .
- Molecular docking : Simulate interactions with protein active sites to guide rational design of bioactive derivatives .
Basic: What are common side reactions during Fmoc deprotection, and how are they mitigated?
Answer:
- Piperidine-induced β-elimination : Minimize by using 20% piperidine in DMF for ≤30 minutes and low temperatures (0–4°C) .
- Racemization : Avoid prolonged exposure to basic conditions; monitor via circular dichroism (CD) for chiral integrity .
- Byproduct formation : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: What strategies enhance the stability of the carboxylic acid moiety during storage?
Answer:
- Lyophilization : Convert to a stable sodium or potassium salt to prevent hydrolysis .
- Protection as methyl ester : Temporarily protect the -COOH group with trimethylsilyl diazomethane, then deprotect under mild acidic conditions .
- Additive screening : Include antioxidants (e.g., BHT) in storage solutions to inhibit oxidative degradation .
Advanced: How to analyze conflicting toxicity data reported in different SDS?
Answer:
- Comparative hazard assessment : Cross-reference GHS classifications from multiple SDS (e.g., Category 4 oral toxicity vs. Category 2 skin irritation) and adopt the most stringent precautions .
- In vitro assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) to validate acute toxicity thresholds .
- Literature review : Consult peer-reviewed toxicology studies on structurally related Fmoc-protected bicyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
